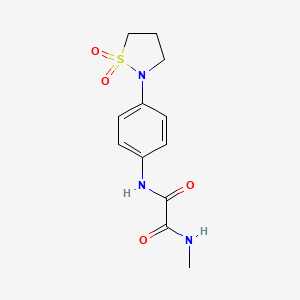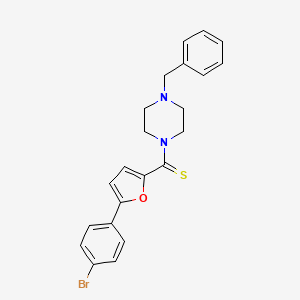
(4-Benzylpiperazin-1-yl)(5-(4-bromophenyl)furan-2-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Benzylpiperazin-1-yl)(5-(4-bromophenyl)furan-2-yl)methanethione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Antimicrobial Activity
Coumarin derivatives have garnered significant attention due to their diverse biological activities. In this context, the synthesized compound exhibits promising antimicrobial properties. Specifically, it demonstrates significant antibacterial and antifungal activity. These findings make it a potential candidate for combating microbial infections .
The docking simulations of the most active derivatives against oxidoreductase enzymes further support their inhibitory potency. Hydrophobic interactions between the ligand’s aromatic moieties and lipophilic residues in the binding site contribute to the stability of the enzyme-inhibitor complex .
Drug Discovery and Bioactivity Enhancement
Coumarin-based piperazine derivatives have emerged as valuable scaffolds in drug discovery. The incorporation of a piperazine moiety often leads to unexpected improvements in bioactivity. N-aryl and N-alkyl piperazine derivatives have demonstrated potency as antibacterial agents, antimalarial agents, antipsychotic agents, and antifungal agents. Researchers continue to explore these compounds for their therapeutic potential .
Structural Motifs and Natural Products
Coumarins and their derivatives are essential structural motifs found widely in natural products. Efforts to isolate naturally occurring coumarins from various plants and synthesize novel coumarin compounds have focused on their potential as drugs. Researchers have investigated their anticancer, anti-HIV, anticoagulant, antioxidant, and anti-inflammatory properties. The compound contributes to this ongoing exploration .
Molecular Docking Studies
Molecular docking, a valuable computational tool, predicts the preferred binding orientations of small drug molecules to protein targets. In the case of our compound, docking studies provide insights into its interactions with oxidoreductase enzymes, aiding drug design and optimization .
Chemical Synthesis and Characterization
The compound was synthesized through reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with various substituted aromatic aldehydes using sodium cyanoborohydride in methanol. Its structure was characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .
Future Prospects
Given its antimicrobial activity and potential for drug development, further investigations should explore its safety profile, pharmacokinetics, and in vivo efficacy. Additionally, structural modifications could enhance its bioactivity or selectivity for specific targets .
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-(4-bromophenyl)furan-2-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2OS/c23-19-8-6-18(7-9-19)20-10-11-21(26-20)22(27)25-14-12-24(13-15-25)16-17-4-2-1-3-5-17/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGOFYLVPFXQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)(5-(4-bromophenyl)furan-2-yl)methanethione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



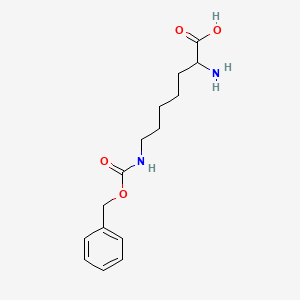
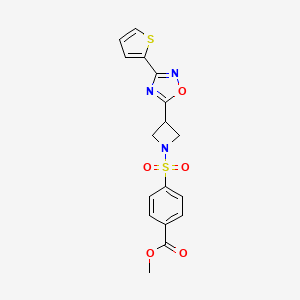
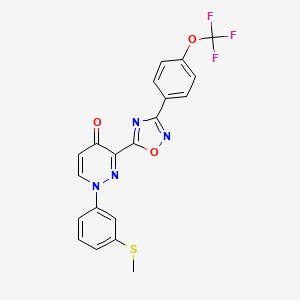
![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2788723.png)
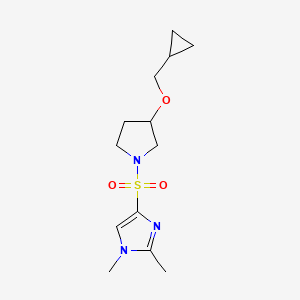


![8-(5-Bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2788728.png)
![N-([2,2'-bifuran]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2788732.png)

